molecular formula C9H11BrOS B11712990 4-(5-Bromothiophen-2-yl)oxane

4-(5-Bromothiophen-2-yl)oxane

Cat. No.: B11712990
M. Wt: 247.15 g/mol
InChI Key: URQLAHFBOFCBLD-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)oxane is an organic compound that features a brominated thiophene ring attached to an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)oxane typically involves the bromination of thiophene followed by the attachment of the oxane ring. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form carbon-carbon bonds between the brominated thiophene and the oxane moiety . The reaction conditions often include the use of boron reagents, such as boronic acids or esters, in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-yl)oxane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromothiophen-2-yl)oxane is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to other brominated thiophene derivatives. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)oxane

InChI

InChI=1S/C9H11BrOS/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-2,7H,3-6H2

InChI Key

URQLAHFBOFCBLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(S2)Br

Origin of Product

United States

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